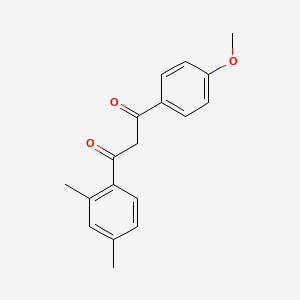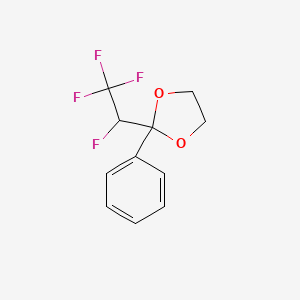
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is a fluorinated organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a phenyl group and a tetrafluoroethyl group attached to a dioxolane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane precursors with tetrafluoroethylating agents. One common method involves the treatment of N-(2-chloro-1,2-difluorovinyl)azoles with tetramethylammonium fluoride, which affords the corresponding N-(1,2,2,2-tetrafluoroethyl)azoles in yields of 66% and 59% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl and tetrafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted dioxolane oxides, while reduction may produce phenyl-substituted dioxolane alcohols.
Scientific Research Applications
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated groups enhance its binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,2,2,2-Tetrafluoroethyl)-1,3-dioxolane: Lacks the phenyl group, leading to variations in reactivity and stability.
Uniqueness
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is unique due to the presence of both phenyl and tetrafluoroethyl groups, which confer a combination of high thermal stability, resistance to degradation, and specific reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93561-63-8 |
|---|---|
Molecular Formula |
C11H10F4O2 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10F4O2/c12-9(11(13,14)15)10(16-6-7-17-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
MVRRFRWAXPREBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


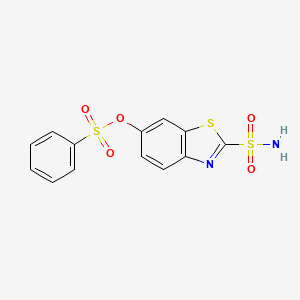
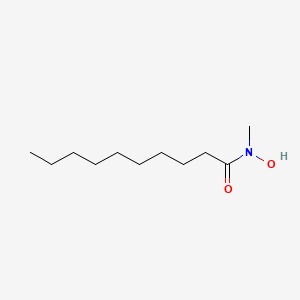
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
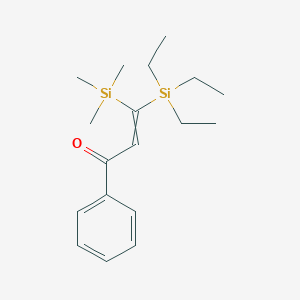
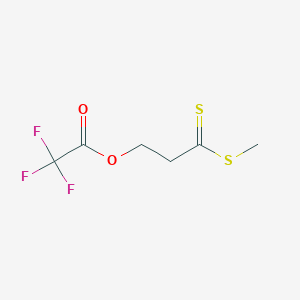
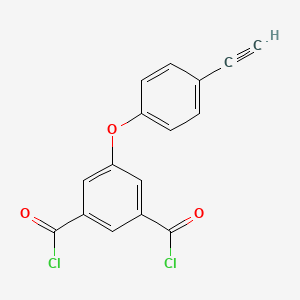
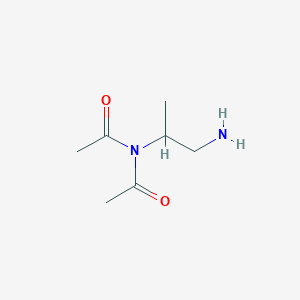
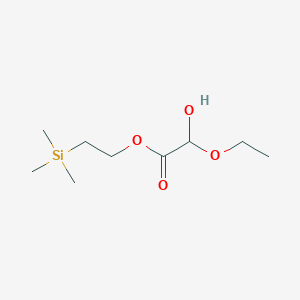
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
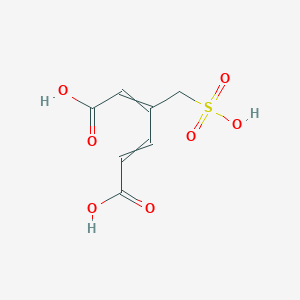
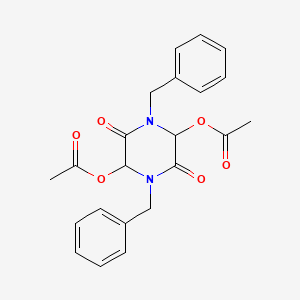
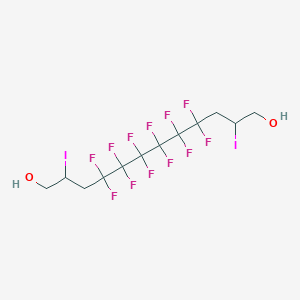
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
